molecular formula C15H19N3O5S B3009872 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-39-9

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3009872
CAS No.: 1021081-39-9
M. Wt: 353.39
InChI Key: VSBXNAPXHZPGKN-UHFFFAOYSA-N
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Description

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core modified with a sulfonyl group at the 8-position, specifically substituted with a 2-methoxy-5-methylphenyl moiety. The sulfonyl group introduces strong electron-withdrawing properties, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-10-3-4-11(23-2)12(9-10)24(21,22)18-7-5-15(6-8-18)13(19)16-14(20)17-15/h3-4,9H,5-8H2,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBXNAPXHZPGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, emphasizing substituent effects, synthesis strategies, and biological activities.

Structural Modifications and Substituent Effects
Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Application Reference
Target Compound 8-((2-Methoxy-5-methylphenyl)sulfonyl) Not reported Hypothesized: CNS targets or enzyme inhibition N/A
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-Chloro-5-(trifluoromethyl)pyridinyl 356.71 Unknown (structural analog for HIF inhibition)
8-(3-Bromo-5-chloropyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-Bromo-5-chloropyridinyl 359.36 Intermediate for 5-HT2A antagonists
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) Tetramethyl groups on spiro core 240.32 Antibacterial N-halamine (PVC nanowebs)
8-(2-Amino-3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-... (HIF modulator) Chloropyridinyl with 1-methylpyrazole-phenyl ~500 (estimated) Potent PHD2 inhibition (IC50 < 100 nM)
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Diazaspiro core (vs. triazaspiro) 260.29 Anticonvulsant/antidepressant potential

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s sulfonyl group contrasts with halogenated pyridines (e.g., chloro/trifluoromethyl in ), which enhance lipophilicity and receptor binding. Sulfonyl moieties may improve metabolic stability or target selectivity.
  • Biological Relevance : Compounds with pyridinyl or phenyl substituents (e.g., ) show activity in enzyme inhibition (PHD2) or receptor antagonism, while TTDD leverages N-halamine chemistry for antibacterial effects.

Biological Activity

The compound 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the triazaspiro[4.5]decane scaffold, which has garnered attention for its potential biological activity, particularly in the context of myelostimulation and cancer treatment. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triazaspiro framework followed by sulfonylation with 2-Methoxy-5-methylphenylsulfonyl chloride. The resulting compound is characterized using techniques such as NMR and mass spectrometry.

Myelostimulating Activity

Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane exhibit significant myelostimulating properties. A study demonstrated that these compounds could effectively accelerate the regeneration of lymphocyte and granulocyte populations in bone marrow following cyclophosphamide-induced myelosuppression. This suggests potential applications in treating hematopoietic disorders and enhancing recovery post-chemotherapy .

Anticancer Properties

The compound has been evaluated for its anticancer effects against various cell lines. Notably, triazaspiro derivatives have shown reduced viability in chronic myeloid leukemia (CML) cells at micromolar concentrations. In particular, certain derivatives exhibited collateral sensitivity against multidrug-resistant CML cell lines, indicating their potential as novel therapeutic agents .

Mechanistic Insights

The mechanism of action for this compound appears to involve modulation of mitochondrial pathways. Recent studies have highlighted its role as an inhibitor of the mitochondrial permeability transition pore (mPTP), which is crucial in preventing myocardial cell death during ischemic events . This property positions the compound as a candidate for cardioprotective therapies.

Case Studies and Research Findings

  • Myelodepressive Syndrome : In a controlled study involving cyclophosphamide-treated mice, administration of triazaspiro derivatives significantly improved hematopoietic recovery compared to controls. The treated groups showed enhanced lymphocyte counts and improved overall survival rates.
  • Cytotoxicity Against Cancer Cells : A series of experiments assessed the cytotoxic effects on various cancer cell lines including gastric adenocarcinoma and bladder carcinoma. The compound demonstrated an IC50 value of approximately 6.1 μM against specific cancer types, suggesting selective cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
MyelostimulationAccelerated recovery of bone marrow
Anticancer ActivityReduced viability in CML cells
CardioprotectionInhibition of mPTP opening

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